molecular formula C23H40Cl3N B13748693 (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride CAS No. 24922-77-8

(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride

Cat. No.: B13748693
CAS No.: 24922-77-8
M. Wt: 436.9 g/mol
InChI Key: FXDFJQRWOQTUJP-UHFFFAOYSA-M
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Description

(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C23H40Cl3N. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and preservatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride typically involves the quaternization of dimethyltetradecylamine with 3,4-dichlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .

Biology

In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria, fungi, and viruses, making it valuable in studies related to infection control and microbial resistance .

Medicine

In medicine, this compound is used in disinfectants and antiseptics. It is commonly found in products such as mouthwashes, hand sanitizers, and wound care solutions .

Industry

In the industrial sector, this compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners. Its antimicrobial properties help extend the shelf life of these products .

Mechanism of Action

The antimicrobial action of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is unique due to its specific chemical structure, which provides enhanced antimicrobial activity compared to other quaternary ammonium compounds. Its dual chlorination on the benzyl ring contributes to its effectiveness against a wider range of microorganisms .

Properties

CAS No.

24922-77-8

Molecular Formula

C23H40Cl3N

Molecular Weight

436.9 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride

InChI

InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21;/h16-17,19H,4-15,18,20H2,1-3H3;1H/q+1;/p-1

InChI Key

FXDFJQRWOQTUJP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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